
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in various fields. This compound features a chromen-2-one core structure with a 3-nitroanilino substituent at the 4-position, making it a unique and valuable molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of 3-nitroaniline with a suitable chromen-2-one precursor under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-{3-aminoanilino}-2H-chromen-2-one, while oxidation may produce various oxidized derivatives.
Applications De Recherche Scientifique
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group and chromen-2-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one
- Other 2H-chromene derivatives with different substituents
Uniqueness
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.
Propriétés
Formule moléculaire |
C15H10N2O4 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
4-(3-nitroanilino)chromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-9-13(12-6-1-2-7-14(12)21-15)16-10-4-3-5-11(8-10)17(19)20/h1-9,16H |
Clé InChI |
WPFJVRWSJCBASD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


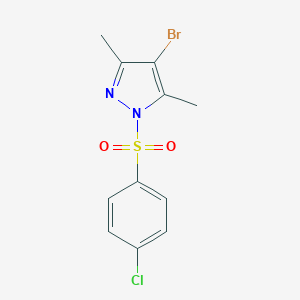
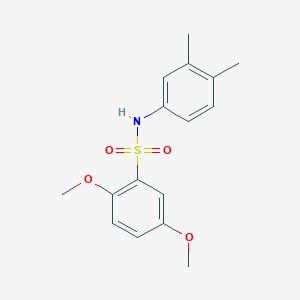
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
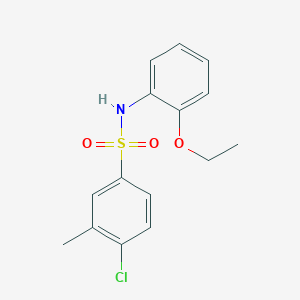
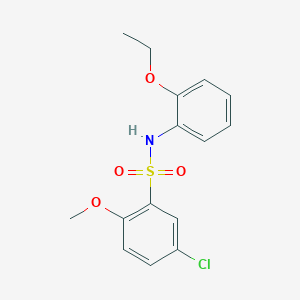
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

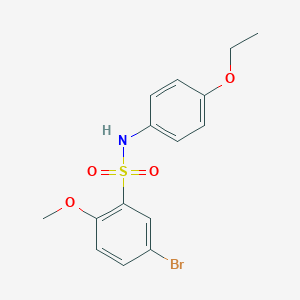
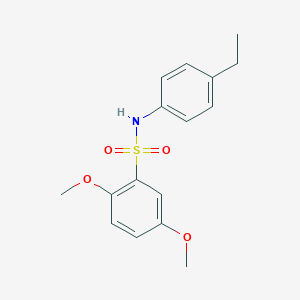


![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

![[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B229172.png)
